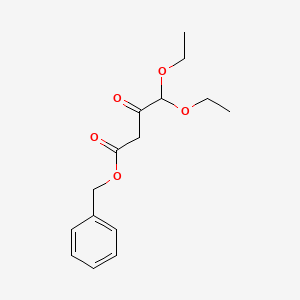
Benzyl 4,4-diethoxy-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4,4-diethoxy-3-oxobutanoate is an organic compound with the molecular formula C14H20O5. It is a derivative of butanoic acid and features a benzyl group attached to a 4,4-diethoxy-3-oxobutanoate moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4,4-diethoxy-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The enolate ion is typically generated from ethyl 3-oxobutanoate (ethyl acetoacetate) using a strong base such as sodium ethoxide. The enolate ion then undergoes nucleophilic substitution with benzyl bromide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,4-diethoxy-3-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products Formed
Oxidation: this compound can be oxidized to benzyl 4,4-diethoxy-3-oxobutanoic acid.
Reduction: Reduction yields benzyl 4,4-diethoxy-3-hydroxybutanoate.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4,4-diethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4,4-diethoxy-3-oxobutanoate involves its reactivity as an enolate ion. The enolate ion can participate in various nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-diethoxy-3-oxobutanoate: Similar structure but lacks the benzyl group.
Benzyl 4-methoxy-3-oxobutanoate: Similar but with a methoxy group instead of diethoxy groups.
Uniqueness
Benzyl 4,4-diethoxy-3-oxobutanoate is unique due to the presence of both benzyl and diethoxy groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic organic chemistry for the development of novel molecules and materials.
Properties
CAS No. |
61795-40-2 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
benzyl 4,4-diethoxy-3-oxobutanoate |
InChI |
InChI=1S/C15H20O5/c1-3-18-15(19-4-2)13(16)10-14(17)20-11-12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3 |
InChI Key |
RPCGQDMBVMLLAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)CC(=O)OCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















